molecular formula C9H12O2 B12385831 4-Ethyl-2-methoxyphenol-d2

4-Ethyl-2-methoxyphenol-d2

Cat. No.: B12385831
M. Wt: 154.20 g/mol
InChI Key: CHWNEIVBYREQRF-SDTNDFKLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2-methoxyphenol-d2 typically involves the deuteration of 4-Ethyl-2-methoxyphenol. This process can be achieved through catalytic hydrogen-deuterium exchange reactions. The reaction conditions often include the use of deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes using similar catalytic methods. The process ensures high purity and yield of the deuterated compound, which is essential for its use in research and development .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-methoxyphenol-d2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

4-Ethyl-2-methoxyphenol-d2 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Comparison with Similar Compounds

4-Ethyl-2-methoxyphenol-d2 can be compared with other similar compounds such as:

    4-Ethyl-2-methoxyphenol: The non-deuterated form, commonly found in natural products.

    4-Ethyl-2-methoxyphenol-d3: Another deuterated variant with three deuterium atoms.

    4-Ethyl-2-methoxyphenol-d5: A variant with five deuterium atoms .

The uniqueness of this compound lies in its specific deuterium labeling, which provides distinct advantages in tracing and studying metabolic pathways compared to its non-deuterated and other deuterated counterparts .

Properties

Molecular Formula

C9H12O2

Molecular Weight

154.20 g/mol

IUPAC Name

4-(1,2-dideuterioethyl)-2-methoxyphenol

InChI

InChI=1S/C9H12O2/c1-3-7-4-5-8(10)9(6-7)11-2/h4-6,10H,3H2,1-2H3/i1D,3D

InChI Key

CHWNEIVBYREQRF-SDTNDFKLSA-N

Isomeric SMILES

[2H]CC([2H])C1=CC(=C(C=C1)O)OC

Canonical SMILES

CCC1=CC(=C(C=C1)O)OC

Origin of Product

United States

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